

Spectroscopic Profile of 2-Ethoxybenzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethoxybenzyl alcohol*

Cat. No.: B3021173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **2-ethoxybenzyl alcohol**. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-ethoxybenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **2-ethoxybenzyl alcohol** was not readily available. The following tables provide predicted chemical shifts and multiplicities based on the chemical structure.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Ethoxybenzyl Alcohol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	Multiplet	2H	Aromatic H
~6.8-7.0	Multiplet	2H	Aromatic H
~4.6	Singlet	2H	Benzylic H (-CH ₂ OH)
~4.1	Quartet	2H	Methylene H (-OCH ₂ CH ₃)
~2.5	Singlet (broad)	1H	Hydroxyl H (-OH)
~1.4	Triplet	3H	Methyl H (-OCH ₂ CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Ethoxybenzyl Alcohol**

Chemical Shift (δ) ppm	Assignment
~156	Aromatic C (C-O)
~130	Aromatic C-H
~128	Aromatic C-H
~128	Aromatic C (C-CH ₂ OH)
~120	Aromatic C-H
~111	Aromatic C-H
~64	Methylene C (-OCH ₂)
~62	Benzylic C (-CH ₂ OH)
~15	Methyl C (-CH ₃)

Infrared (IR) Spectroscopy

An IR spectrum for **2-ethoxybenzyl alcohol** is available, typically acquired as a liquid film.[\[1\]](#) Key expected absorptions are detailed in Table 3.

Table 3: Infrared (IR) Spectroscopy Data for **2-Ethoxybenzyl Alcohol**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3350 (broad)	O-H stretch (alcohol)
~3050-3000	C-H stretch (aromatic)
~2980-2850	C-H stretch (aliphatic)
~1600, 1490	C=C stretch (aromatic)
~1240	C-O stretch (aryl ether)
~1040	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **2-ethoxybenzyl alcohol**.^[2]

Table 4: Mass Spectrometry (MS) Data for **2-Ethoxybenzyl Alcohol**

Adduct	m/z
[M] ⁺	152.08317
[M+H] ⁺	153.09100
[M+Na] ⁺	175.07294
[M+K] ⁺	191.04688
[M+NH ₄] ⁺	170.11754
[M-H] ⁻	151.07644

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-ethoxybenzyl alcohol** (typically 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is prepared in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube.[\[3\]](#)

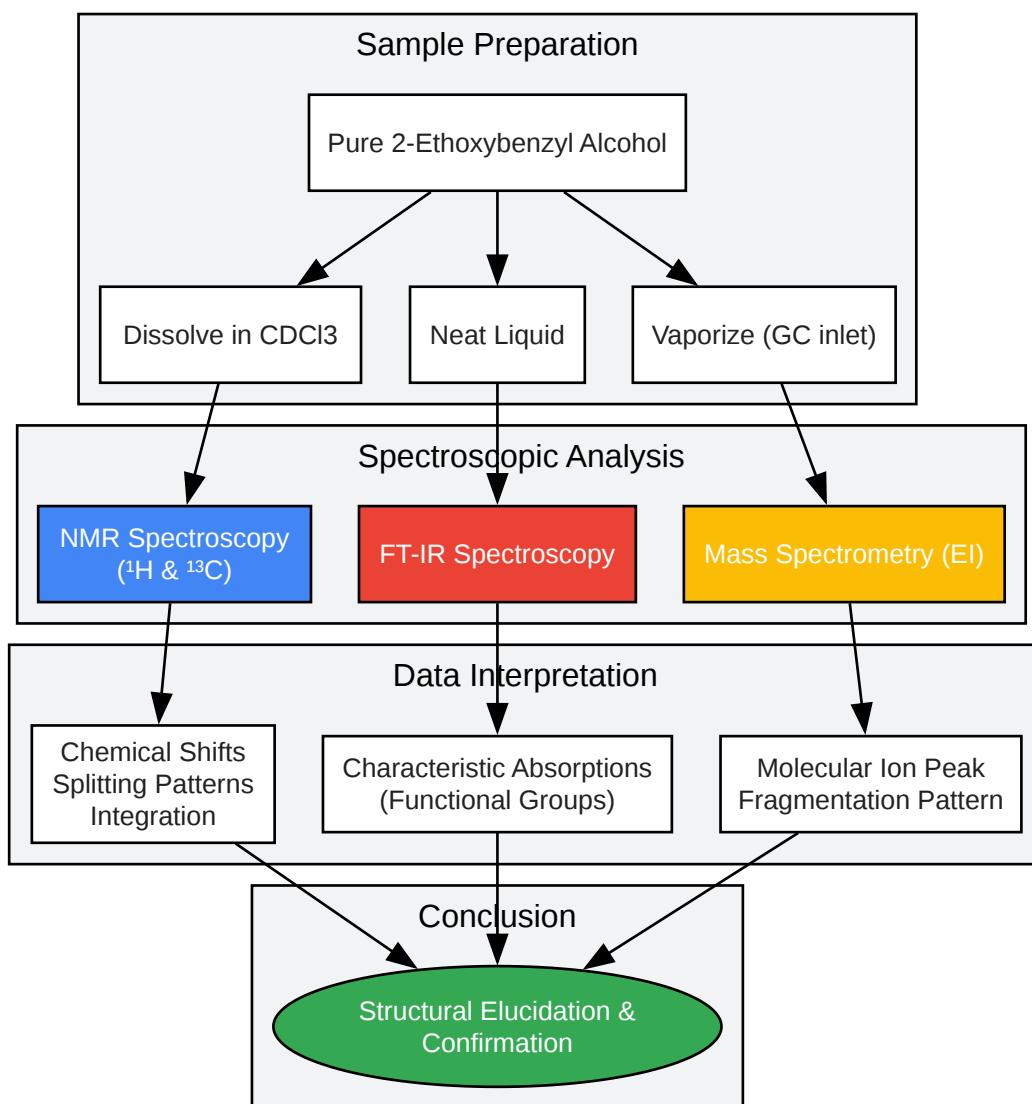
- Sample Preparation: The sample is dissolved in the deuterated solvent. To ensure the quality of the spectrum, the solution should be free of particulate matter and homogeneous.[\[4\]\[5\]](#)
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.[\[6\]](#)
- Data Acquisition:
 - Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field, and the magnetic field is shimmed to maximize homogeneity and resolution.[\[3\]](#)
 - ^1H NMR: A proton NMR spectrum is acquired using a standard pulse sequence.
 - ^{13}C NMR: A carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a liquid sample like **2-ethoxybenzyl alcohol**, the IR spectrum is conveniently obtained using the Attenuated Total Reflectance (ATR) technique or as a thin film between salt plates.[\[7\]](#) [\[8\]](#)[\[9\]](#)

- Sample Preparation (ATR): A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[\[8\]\[10\]](#)
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[7]
- The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm^{-1} .[7]
- Multiple scans are averaged to improve the signal-to-noise ratio.[7]


Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of relatively volatile, low molecular weight compounds like **2-ethoxybenzyl alcohol**.[11]

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, where it is vaporized.[12]
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes the molecule to lose an electron, forming a molecular ion (M^+), and to fragment in a characteristic pattern.
- Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like **2-ethoxybenzyl alcohol**.

[Click to download full resolution via product page](#)

Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ETHOXYBENZYL ALCOHOL(71672-75-8) IR Spectrum [chemicalbook.com]

- 2. PubChemLite - 2-ethoxybenzyl alcohol (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. rsc.org [rsc.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 12. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxybenzyl Alcohol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021173#2-ethoxybenzyl-alcohol-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com